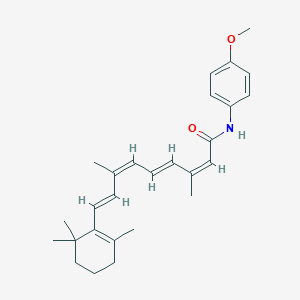

N-(4-Methoxyphenyl)retinamide

Description

Overview of Synthetic Retinoids as Therapeutic Agents

Synthetic retinoids are man-made derivatives of vitamin A (retinol). nih.govutq.edu.iq They represent a diverse class of over 4,000 molecules structurally related to all-trans retinoic acid (ATRA), a metabolite of vitamin A. mdpi.com These compounds play a crucial role in various physiological processes, including cellular growth, differentiation, and apoptosis (programmed cell death). nih.govgoogle.com

The therapeutic potential of synthetic retinoids has been explored in various contexts, most notably in dermatology and oncology. nih.govutq.edu.iqmdpi.com Unlike natural retinoids, synthetic versions can be designed to have improved pharmacokinetic and pharmacodynamic properties, and they may exhibit selectivity for specific retinoic acid receptors (RARs) or retinoid X receptors (RXRs). mdpi.comnih.gov This selectivity can potentially minimize side effects. nih.gov First-generation retinoids like tretinoin (B1684217) and isotretinoin, second-generation ones such as etretinate (B1671770) and acitretin, and third-generation compounds like tazarotene (B1682939) and adapalene (B1666599) have been developed for treating conditions like acne and psoriasis. nih.gov

N-(4-hydroxyphenyl)retinamide (4-HPR, Fenretinide) as a Precursor and Its Biological Activities

N-(4-hydroxyphenyl)retinamide, commonly known as Fenretinide (B1684555) or 4-HPR, is a synthetic derivative of all-trans-retinoic acid. jst.go.jpoup.comnih.gov It has been extensively investigated for its potential in cancer chemoprevention and treatment. jst.go.jpoup.comnih.govwikipedia.org

Fenretinide exhibits a range of biological activities, including:

Induction of Apoptosis: Fenretinide is a potent inducer of apoptosis in various cancer cell lines. jst.go.jpoup.comnih.gov This activity is often independent of retinoid receptors, allowing it to be effective even in cells resistant to other retinoids like all-trans-RA. aacrjournals.org

Inhibition of Cell Growth: It effectively inhibits the growth of cancer cells. jst.go.jpoup.comnih.gov

Antioxidant Activity: Fenretinide demonstrates antioxidant properties by scavenging free radicals and reducing lipid peroxidation. jst.go.jpoup.comnih.gov

Modulation of Cellular Pathways: It can influence various cellular processes, including the generation of reactive oxygen species and ceramide, a waxy lipid molecule. wikipedia.orgaacrjournals.org

Studies have shown that Fenretinide can accumulate in fatty tissues, such as the breast, which may enhance its effectiveness against breast cancer. wikipedia.orgaacrjournals.org

N-4-Methoxyphenylretinamide (4-MPR) as a Key Metabolite of 4-HPR

N-4-Methoxyphenylretinamide (4-MPR) is a primary and major metabolite of Fenretinide (4-HPR). aacrjournals.orgnih.govoup.com When Fenretinide is administered, it is metabolized in the body to form 4-MPR. oup.com This conversion is significant, with studies indicating that the interconversion of 4-HPR and 4-MPR strongly favors the formation of 4-MPR. nih.gov

Being more lipophilic (fat-soluble) than its parent compound, 4-MPR has a tendency to accumulate in tissues. aacrjournals.orgoup.com Research has shown that both 4-HPR and 4-MPR can accumulate in breast tissue, with tissue concentrations often exceeding those in plasma. aacrjournals.org

The biological activity of 4-MPR is a subject of ongoing research. While some studies have suggested it may be inactive or less active than Fenretinide in certain contexts google.comnih.govcancernetwork.com, others have demonstrated its own distinct biological effects. For instance, 4-MPR has been shown to induce cell growth inhibition, although it may not induce the same receptor-dependent effects as Fenretinide. aacrjournals.org It has also been found to be a potent and specific inhibitor of the enzyme beta-carotene (B85742) oxygenase 1 (BCO1). grantome.com

Rationale for Comprehensive Research on N-4-Methoxyphenylretinamide

Furthermore, the differing properties of 4-MPR compared to Fenretinide, including its lipophilicity and metabolic stability, warrant dedicated investigation. google.comoup.com A comprehensive understanding of 4-MPR's pharmacokinetics, mechanism of action, and therapeutic potential is crucial for optimizing the clinical use of Fenretinide and for the potential development of 4-MPR itself as a therapeutic agent.

Structure

2D Structure

Properties

CAS No. |

79965-10-9 |

|---|---|

Molecular Formula |

C27H35NO2 |

Molecular Weight |

405.6 g/mol |

IUPAC Name |

(2Z,4E,6Z,8E)-N-(4-methoxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide |

InChI |

InChI=1S/C27H35NO2/c1-20(12-17-25-22(3)11-8-18-27(25,4)5)9-7-10-21(2)19-26(29)28-23-13-15-24(30-6)16-14-23/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,28,29)/b10-7+,17-12+,20-9-,21-19- |

InChI Key |

DBQHWMPFMCOGIW-GLKGMVBCSA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C/C(=O)NC2=CC=C(C=C2)OC)\C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC)C)C |

Synonyms |

4-methoxy fenretinide 4-MPR 4MPR N-(4-methoxyphenyl)-all-trans-retinamide N-(4-methoxyphenyl)retinamide N-(4-methoxyphenyl)retinamide, (13-cis)-isomer N-4-methoxyphenylretinamide |

Origin of Product |

United States |

Mechanisms of Action and Molecular Pathways

Apoptosis Induction Pathways

N-4-Methoxyphenylretinamide is a potent inducer of apoptosis in various cell types. This process is triggered through multiple pathways, often converging on the core apoptotic machinery of the cell.

Unlike many retinoids that function through nuclear retinoic acid receptors, N-4-Methoxyphenylretinamide can trigger apoptosis in a manner that appears to be independent of these receptors. Evidence suggests that its ability to generate reactive oxygen species (ROS), a key step in its apoptotic mechanism, is not receptor-mediated. This suggests a novel pathway for its therapeutic effectiveness. While in some specific cell lines, antagonists for nuclear receptors have been shown to suppress apoptosis, the predominant evidence points towards a capacity to initiate cell death without direct receptor engagement.

A central mechanism in N-4-Methoxyphenylretinamide-induced apoptosis is the generation of reactive oxygen species (ROS). An increase in intracellular ROS levels is observed shortly after exposure to the compound. This oxidative stress is a primary trigger for the subsequent apoptotic cascade. In head and neck squamous carcinoma cells, for example, an increase in ROS occurs within one hour of treatment, preceding the activation of caspases. This ROS generation leads to the activation of several mitogen-activated protein (MAP) kinases, including JNK, p38, and ERK, which in turn promote apoptosis. The critical role of ROS is underscored by findings that antioxidants can suppress the apoptotic effects of N-4-Methoxyphenylretinamide in certain cancer cells.

N-4-Methoxyphenylretinamide has been shown to significantly increase the intracellular levels of ceramide, a lipid second messenger involved in signaling apoptosis. In neuroblastoma cell lines, the compound elevates ceramide levels in a dose-dependent manner. This increase is a key part of its cytotoxic effect and can function independently of the p53 tumor suppressor protein. Ceramide acts as a crucial messenger that links various stress signals to the apoptotic cascade, and its generation represents a distinct pathway for the compound's pro-apoptotic activity.

The mitochondrial, or intrinsic, pathway of apoptosis is a major target of N-4-Methoxyphenylretinamide. The compound induces a loss of the mitochondrial transmembrane potential and promotes the permeabilization of the mitochondrial outer membrane. This leads to the release of key pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol. This release is a critical event that precedes the activation of caspases.

The modulation of the mitochondrial pathway is tightly regulated by proteins from the Bcl-2 family. N-4-Methoxyphenylretinamide has been found to cause a conformational change in the pro-apoptotic proteins Bax and Bak, leading to their activation and relocation to the mitochondria. Furthermore, it can decrease the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance in favor of apoptosis. The combined upregulation of Bax and downregulation of Bcl-2 increases the Bax:Bcl-2 ratio, which is a critical determinant for triggering the mitochondria-dependent caspase cascade. The essential role of these proteins is highlighted by the resistance of cells lacking both Bax and Bak to N-4-Methoxyphenylretinamide-induced apoptosis.

Table 1: Key Molecular Events in N-4-Methoxyphenylretinamide-Induced Apoptosis

| Molecular Event | Key Findings | Affected Molecules/Pathways |

|---|---|---|

| ROS Generation | Rapid increase in intracellular ROS levels triggers downstream signaling. | MAP Kinases (JNK, p38, ERK) |

| Ceramide Signaling | Dose-dependent increase in intracellular ceramide. oup.com | Sphingomyelin Pathway |

| Mitochondrial Disruption | Loss of mitochondrial membrane potential and release of cytochrome c. nih.gov | Bcl-2 family (Bax, Bak, Bcl-2) |

| Caspase Activation | Activation of initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3). | Apoptosome, FADD |

The apoptotic signals initiated by N-4-Methoxyphenylretinamide converge on the activation of caspases, a family of proteases that execute programmed cell death. Both the intrinsic (mitochondrial) and extrinsic pathways of caspase activation have been implicated.

The release of cytochrome c from the mitochondria triggers the intrinsic pathway by promoting the formation of the apoptosome, which in turn activates the initiator caspase-9. Concurrently, there is strong evidence for the activation of the initiator caspase-8. In Fas-defective hepatoma cells, N-4-Methoxyphenylretinamide-induced apoptosis is mediated primarily by caspase-8 activation, which occurs upstream of mitochondrial events in this context. nih.gov The activation of these initiator caspases leads to a cascade that activates executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the dismantling of the cell. The process can be blocked by general caspase inhibitors. oup.comnih.gov

Cell Growth and Proliferation Modulation

In addition to inducing apoptosis, N-4-Methoxyphenylretinamide is a potent inhibitor of cell growth and proliferation across a range of cancer cell lines. oup.comnih.govnih.gov This inhibition is often achieved by inducing cell cycle arrest, preventing cells from progressing through the phases of division.

The specific phase of cell cycle arrest can be cell-type dependent. For instance, in PC3 prostate adenocarcinoma cells, the compound causes an accumulation of cells in the G0/G1 phase, which is associated with a suppression of c-myc gene expression. nih.gov In HL-60 promyelocytic leukemia cells, treatment leads to a partial arrest in the G2/M phase, followed by an additional G1 phase arrest with longer exposure. nih.gov This growth inhibition is a distinct effect from the induction of apoptosis, although the two processes can be interconnected.

Table 2: Effect of N-4-Methoxyphenylretinamide on Cell Cycle Progression in Different Cell Lines

| Cell Line | Type | Observed Effect | Reference |

|---|---|---|---|

| PC3 | Prostate Adenocarcinoma | Accumulation of cells in G0/G1 phase. | nih.gov |

| HL-60 | Promyelocytic Leukemia | Partial arrest in G2/M phase (3 days), additional arrest in G1 phase (7 days). | nih.gov |

The growth inhibitory effects have been quantified in various studies. In a panel of small-cell lung cancer (SCLC) cell lines, N-4-Methoxyphenylretinamide inhibited growth with IC50 values (the concentration required to inhibit growth by 50%) ranging from 0.1 to 3.0 µM. oup.comnih.gov

Table 3: Growth Inhibitory Concentrations (IC50) of N-4-Methoxyphenylretinamide in Small-Cell Lung Cancer (SCLC) Cell Lines

| SCLC Cell Line | IC50 Value (µM) |

|---|---|

| NCI-H69 | 1.0 - 3.0 |

| NCI-H82 | 0.1 - 0.3 |

| NCI-H146 | 1.0 - 3.0 |

| NCI-H209 | 1.0 - 3.0 |

| NCI-H345 | 1.0 - 3.0 |

| NCI-H446 | 1.0 - 3.0 |

| NCI-H510A | 1.0 - 3.0 |

Data derived from studies on SCLC cell lines. oup.comnih.gov

Antiproliferative Activity in Malignant Cell Lines

Antiproliferative Activity of Related Compounds

| Compound | Cell Line | Effect |

|---|---|---|

| N-(4-hydroxyphenyl)retinamide (4-HPR) | Neuroblastoma, Lung, Melanoma, Prostate, Colon, Breast, Pancreas | Cytotoxicity, Increased ceramide levels nih.gov |

| Methoxylated Resveratrol Analogues | MCF-7 (Breast Cancer) | Decreased cell viability, Inhibition of migration researchgate.net |

Inhibition of Cell Migration and Invasion

The capacity of N-4-Methoxyphenylretinamide to inhibit cell migration and invasion has not been specifically documented. However, related retinoids have shown promise in this area. The synthetic retinoid N-(4-hydroxyphenyl)retinamide (4-HPR) has been reported to possess anti-invasive and anti-metastatic properties nih.gov. Specifically, in MCF-7 breast cancer cells, 4-HPR inhibits cell invasion by downregulating the gene transcription of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the degradation of the extracellular matrix, which is a key step in tumor invasion nih.gov. This effect is mediated through the suppression of NF-κB activation nih.gov. Another novel retinoid derivative, 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR), has also been shown to inhibit the invasion and migration of breast cancer cells nih.gov. These findings suggest a potential mechanism for retinoids in controlling cancer metastasis, though specific studies on N-4-Methoxyphenylretinamide are required for confirmation.

Cell Cycle Effects (e.g., G2-M phase arrest)

Specific studies detailing the effects of N-4-Methoxyphenylretinamide on the cell cycle are limited. However, research on analogous compounds provides insight into potential mechanisms. A resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenamide (MPDB), has been shown to induce G2/M phase cell cycle arrest in HeLa human cervical cancer cells nih.gov. This arrest was associated with changes in the expression and phosphorylation of G2/M-related proteins nih.gov. Similarly, N-(4-hydroxyphenyl)retinamide (4-HPR) has been observed to cause a partial cell cycle arrest in the G2/M phase in HL-60 promyelocytic leukemia cells after a three-day treatment nih.gov. The induction of G2/M arrest is a common mechanism for anticancer compounds, as it prevents cancer cells from completing mitosis and proliferating mdpi.com. For instance, some pterostilbene derivatives have been found to curtail cellular proliferation by inducing a G2/M cell-cycle arrest through the regulation of proteins like p21, cyclin B1, and cyclin A2 researchgate.net.

Interaction with Signaling Pathways

FAK/AKT/GSK3β Pathway Interference

There is currently no direct evidence from the available research to suggest that N-4-Methoxyphenylretinamide interferes with the FAK/AKT/GSK3β pathway. This signaling cascade is crucial for cell survival, proliferation, and migration, and its components are often dysregulated in cancer. Glycogen synthase kinase 3β (GSK3β) has been implicated in modulating the motile and invasive behavior of melanoma cells through its effects on N-cadherin and the phosphorylation of focal adhesion kinase (FAK) nih.gov. The AKT pathway is a known upstream inhibitor of GSK3β nih.gov. While this pathway is a valid target for anti-cancer therapies, research has not yet established a link between its modulation and the specific action of N-4-Methoxyphenylretinamide.

β-Catenin Stability Modulation

The Wnt/β-catenin signaling pathway is fundamental in embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer mdpi.com. A key event in this pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes promoting proliferation mdpi.com. The stability of β-catenin is tightly regulated by a "destruction complex," which includes axin and GSK3β nih.gov. While modulation of β-catenin stability is a critical anti-cancer strategy, there are no specific studies within the provided search results that demonstrate an interaction between N-4-Methoxyphenylretinamide and β-catenin stability nih.govbiorxiv.org.

Down-regulation of Human Telomerase Reverse Transcriptase Catalytic Subunit mRNA Levels

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. It is composed of a catalytic subunit, human telomerase reverse transcriptase (hTERT), and an RNA component (TERC) wikipedia.org. In most somatic cells, telomerase expression is repressed, leading to telomere shortening with each cell division and eventual cellular senescence wikipedia.org. Cancer cells, however, frequently reactivate telomerase, particularly hTERT, allowing them to achieve replicative immortality nih.govnih.gov.

The retinoid N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR) has been shown to cause a sustained down-regulation of the catalytic subunit of telomerase reverse transcriptase (TERT) in rat glioblastoma cells researchgate.net. This suggests that retinoids may exert their anti-cancer effects in part by inhibiting telomerase activity, thereby limiting the proliferative potential of tumor cells. However, studies specifically investigating the effect of N-4-Methoxyphenylretinamide on hTERT mRNA levels have not been identified in the available research.

| Cell Line | Treatment Concentration | Duration | Reduction in IGF-I-like Protein | Reference |

| MCF-7 (ER+) | 5 µM 4-HPR | 48 h | 38% | nih.gov |

| MDA-MB231 (ER-) | 5 µM 4-HPR | 48 h | 90% | nih.gov |

NF-κB Activation Suppression

Nuclear factor-kappaB (NF-κB) is a transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. nih.gov The constitutive activation of NF-κB is observed in many cancers and is linked to tumor progression and resistance to therapy. nih.gov The parent compound, 4-HPR, has been demonstrated to suppress both inducible and constitutive NF-κB activation. nih.gov This suppression is achieved by inhibiting the activation of IκBα kinase (IKK), which in turn prevents the phosphorylation and degradation of IκBα, the inhibitor of NF-κB. nih.gov This action leads to the suppression of the nuclear translocation of the p65 subunit of NF-κB and the subsequent down-regulation of NF-κB-regulated gene products. nih.gov The specific role of 4-MPR in this suppressive mechanism is an important aspect of understanding the complete anti-cancer profile of fenretinide (B1684555).

Matrix Metalloproteinase-9 Expression Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM). nih.govmdpi.com MMP-9, in particular, is implicated in cancer cell invasion and metastasis due to its role in ECM remodeling. nih.govnih.gov Research has shown that N-(4-hydroxyphenyl)retinamide can down-regulate the expression of NF-κB-regulated gene products, which include matrix metalloproteinase-9. nih.gov By suppressing NF-κB activation, 4-HPR consequently inhibits the expression of MMP-9, thereby potentially reducing the invasive capacity of tumor cells. nih.gov The contribution of N-4-Methoxyphenylretinamide to this inhibitory effect is a key area of interest in elucidating the anti-metastatic properties of fenretinide.

Wnt3a/β-Catenin Pathway Targeting

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. nih.govnih.gov This pathway plays a critical role in promoting cell proliferation, migration, and the maintenance of cancer stem cells. researchgate.net While direct studies on N-4-Methoxyphenylretinamide's effect on this pathway are limited, the broader class of retinoids has been investigated for their interactions with signaling pathways. The Wnt/β-catenin pathway involves the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for target genes. nih.gov Further research is needed to determine if 4-MPR can modulate the components of the Wnt3a/β-catenin pathway, which could have significant implications for its therapeutic potential.

ERK1/2 Pathway Modulation

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. mdpi.com The activation of the ERK1/2 pathway is often upregulated in cancer, promoting tumor growth. mdpi.com The parent compound of 4-MPR, fenretinide, has been noted to modulate various signaling cascades within cancer cells. The specific effects of N-4-Methoxyphenylretinamide on the phosphorylation status and activity of ERK1/2 are not yet fully elucidated but represent an important area of investigation to understand its impact on cancer cell signaling.

Differentiation Induction

Retinoids are well-known for their ability to induce cellular differentiation. nih.gov Unlike its parent compound, all-trans-retinoic acid (ATRA), which primarily induces differentiation, fenretinide (4-HPR) is more potent in inducing apoptosis. mdpi.comnih.gov The process of neural induction, for instance, involves the differentiation of pluripotent stem cells into a neuroectodermal fate, a process guided by the inhibition of TGF-β and BMP signaling. stemcell.comnih.gov While 4-HPR's primary mechanism is apoptosis, its metabolite 4-MPR's capacity to induce differentiation in various cell types remains an area for more detailed exploration. mdpi.com Some studies have indicated that 4-MPR is biologically inert in certain systems regarding cell death and receptor activation, suggesting its role in differentiation may also be limited, though this requires further confirmation across different cellular contexts. nih.gov

Pharmacology and Metabolism

Biotransformation of N-(4-Hydroxyphenyl)retinamide to N-4-Methoxyphenylretinamide

The conversion of N-(4-hydroxyphenyl)retinamide (4-HPR) to N-4-Methoxyphenylretinamide (MPR) is a primary metabolic pathway. oup.compsu.edu When administered orally to rodents, 4-HPR is extensively metabolized to MPR, which is a more lipophilic, or fat-soluble, compound than its parent. oup.com This biotransformation is significant, with studies indicating that the interconversion between 4-HPR and MPR strongly favors the formation of MPR. nih.gov In fact, MPR is considered the major metabolite of 4-HPR. nih.govnih.gov The metabolism of 4-HPR to MPR has been observed not only in animal models but also in human breast cancer and melanoma cells. nih.gov

Tissue Distribution and Accumulation

Following its formation, N-4-Methoxyphenylretinamide exhibits a distinct pattern of distribution and accumulation in various tissues throughout the body. oup.comnih.gov

Liver and Mammary Gland Distribution

Studies in female mice have shown that after a single oral dose, MPR is distributed to the liver and mammary gland. nih.gov In fact, the highest concentrations of MPR were detected in these two tissues. nih.goviarc.fr The accumulation of MPR in the mammary gland is particularly noteworthy, with the largest area under the curve (AUC), a measure of total drug exposure over time, being observed in this tissue. nih.goviarc.fr This preferential accumulation is also seen with the parent compound, 4-HPR, which concentrates in mammary tissue at levels several times higher than in plasma. aacrjournals.org The metabolism of 4-HPR to the more lipophilic MPR may contribute to this significant tissue accumulation. aacrjournals.org

Skin and Urinary Bladder Distribution

In addition to the liver and mammary gland, N-4-Methoxyphenylretinamide also distributes to the skin and urinary bladder. nih.goviarc.fr Following the mammary gland, the next largest AUC values for MPR were observed in the skin and then the liver. nih.goviarc.fr While 4-HPR is known to be effective against urinary bladder carcinogenesis, its metabolite MPR is also found in this tissue. oup.com

Half-Life Considerations

The half-life of N-4-Methoxyphenylretinamide, which is the time it takes for the concentration of the compound in the body to be reduced by half, varies depending on the tissue. In female mice, the half-life of MPR was found to be:

| Tissue | Half-Life (hours) |

| Liver | 5.1 |

| Serum | 5.6 |

| Urinary Bladder | 18.7 |

| Skin | 23.1 |

| Mammary Gland | 26.6 |

Data sourced from a study in female BDF1 mice. nih.goviarc.fr

The parent compound, 4-HPR, has a reported half-life of approximately 12 hours in rodents, which is attributed to the high lipophilicity of its metabolites, including MPR. oup.com

Metabolite Identification and Characterization

Research has identified several metabolites of N-4-Methoxyphenylretinamide, although not all have been fully characterized. In studies with female mice, in addition to the parent compound MPR, five other metabolites were detected, with their levels varying between different tissues. nih.gov One of these metabolites was identified as the parent compound, N-(4-hydroxyphenyl)retinamide (4-HPR), though it was considered a minor metabolite of MPR. nih.gov The other four metabolites remained unidentified in that particular study. nih.gov

Another significant metabolite that has been identified is 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR). aacrjournals.org This polar metabolite is an oxidized form of 4-HPR. aacrjournals.org In addition to MPR, an unidentified polar metabolite has been observed in the tissues of rodents and in the plasma and tissues of human patients treated with 4-HPR. aacrjournals.org It is important to note that while MPR is a major metabolite, it is not considered an active metabolite in the same way as its parent compound. nih.gov

Further research has also identified other metabolites, including a compound thought to be a long-chain fatty acid ester of 4-HPR and HPR-O-glucuronide, which is excreted in rat bile. psu.edu

Unidentified Metabolites

In the study of drug metabolism, it is not uncommon to encounter metabolites whose chemical structures have not been fully elucidated. These are referred to as unidentified or unknown metabolites. novelgenetech.comcreative-proteomics.com These metabolites are detected and quantified based on their unique spectral data, such as retention time and mass-to-charge ratio in liquid chromatography-mass spectrometry (LC-MS) or patterns in chemical shifts in nuclear magnetic resonance (NMR) spectroscopy. novelgenetech.comcreative-proteomics.com The process of identifying unknown metabolites can be complex and resource-intensive, often requiring significant efforts in isolation and structural analysis. novelgenetech.complos.org While specific unidentified metabolites of N-4-Methoxyphenylretinamide are not detailed in the provided search results, the general process of metabolite identification involves several confidence levels, from putatively annotated compounds to confidently identified structures confirmed with authentic chemical standards. creative-proteomics.comazolifesciences.com

4-Oxo-N-(4-methoxyphenyl)retinamide Activity

While N-4-Methoxyphenylretinamide (MPR) itself is considered an inactive metabolite of fenretinide (B1684555) (4-HPR), its own metabolite, 4-Oxo-N-(4-methoxyphenyl)retinamide (4-oxo-MPR), has been studied. researchgate.net Research indicates that 4-oxo-MPR has minimal effects on dihydroceramide (B1258172) desaturase (DES) activity, an enzyme involved in sphingolipid metabolism. capes.gov.br In contrast, another major metabolite of 4-HPR, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), demonstrates significant biological activity. capes.gov.brplos.orgresearchgate.net This active metabolite has been shown to be a potent inhibitor of cancer cell growth, acting through at least two independent mechanisms: the induction of reactive oxygen species (ROS) and the inhibition of tubulin polymerization, which leads to mitotic arrest. plos.orgresearchgate.net It is effective even in cancer cells that are resistant to 4-HPR and can act synergistically with its parent drug. plos.orgresearchgate.net In fact, 4-oxo-4-HPR is reported to be two to four times more effective than 4-HPR in inhibiting cell growth. plos.org

Metabolic Stability and Enhancement Strategies

The metabolic stability of a drug is its susceptibility to biotransformation, which influences its pharmacokinetic properties like half-life and bioavailability. if-pan.krakow.pl Enhancing metabolic stability is a key goal in drug development to improve efficacy and patient compliance by allowing for less frequent dosing. bdj.co.jplongdom.org

Inhibition of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. longdom.orgnih.gov Inhibition of these enzymes can lead to significant drug-drug interactions, altering the plasma concentrations of co-administered drugs and potentially causing adverse effects. mdpi.com Inhibition can be reversible (competitive or non-competitive) or irreversible (mechanism-based). nih.govbiomolther.org For instance, some compounds can be metabolized by CYPs into reactive intermediates that form tight, sometimes irreversible, bonds with the enzyme, leading to its inactivation. nih.gov While the specific inhibitory effects of N-4-Methoxyphenylretinamide on individual CYP isoforms are not detailed in the provided results, the general principle is that inhibiting these enzymes can block the metabolic pathways of other drugs, thereby increasing their exposure. nih.govmdpi.com

Retinoic Acid Metabolism Blocking Agents (RAMBAs)

Retinoic Acid Metabolism Blocking Agents (RAMBAs) are compounds that inhibit the cytochrome P450 enzymes responsible for the breakdown of all-trans retinoic acid (ATRA). google.comnih.gov By blocking ATRA metabolism, RAMBAs can increase the endogenous levels of this potent cell-differentiating and antiproliferative agent. google.comnih.gov This strategy is being explored for the treatment of various conditions, including cancer and dermatological diseases. nih.govscientificarchives.comresearchgate.net Some RAMBAs have been shown to induce differentiation, apoptosis, and cell cycle arrest in cancer cell lines. google.com The development of novel retinamide (B29671) RAMBAs is an active area of research, with the goal of enhancing the therapeutic effects of retinoic acid. google.com

Pharmacokinetic Interactions with Other Agents

Pharmacokinetic interactions occur when one substance alters the absorption, distribution, metabolism, or excretion of another drug. nih.gov These interactions are a significant consideration in clinical practice, as they can impact a drug's efficacy and safety. novapublishers.com Interactions involving the inhibition or induction of metabolic enzymes like cytochrome P450s are particularly common. nih.gov For example, a drug that is a strong inhibitor of a specific CYP enzyme can significantly increase the plasma levels of another drug that is metabolized by that same enzyme. mdpi.com Conversely, an inducer can decrease the other drug's concentration and effectiveness. mdpi.com While specific pharmacokinetic interactions involving N-4-Methoxyphenylretinamide are not detailed in the search results, the principles of drug-drug interactions through metabolic pathways are well-established. nih.govmdpi.com

Preclinical Research on Therapeutic Applications

Cancer Chemoprevention and Therapy

The potential of N-4-Methoxyphenylretinamide (4-HPR), also known as fenretinide (B1684555), to inhibit the growth of various malignant cells has been a significant area of investigation. aacrjournals.org Its mechanisms of action are multifaceted, often leading to the induction of apoptosis, or programmed cell death, in cancer cells. aacrjournals.org

Preclinical studies have demonstrated the effectiveness of N-4-Methoxyphenylretinamide in suppressing the growth of breast cancer cells. nih.gov Research indicates that approximately 80% of all newly diagnosed breast cancers are estrogen receptor-positive (ER+). arvinas.com In these cancers, estrogen receptor signaling is a primary driver of the disease. arvinas.com While endocrine therapies are a cornerstone of treatment for ER+ breast cancer, resistance can develop. haldatx.com Preclinical models have been instrumental in exploring new therapeutic strategies for such cases, including for triple-negative breast cancer (TNBC), which lacks estrogen, progesterone, and HER2 receptors and has limited treatment options. frontiersin.orgcityofhope.org

Table 1: Preclinical Findings in Breast Cancer Models

| Model System | Key Findings | Reference(s) |

|---|---|---|

| MCF-7 and MDA-MB-435 cell lines | Decreased cell viability following treatment with cranberry-derived extracts and constituents, including a flavonoid-rich fraction. | nih.gov |

| Triple-Negative Breast Cancer (TNBC) models | Combination of a checkpoint inhibitor and ivermectin successfully treated TNBC in preclinical research. Ivermectin converted immunologically "cold" tumors to "hot" tumors, enabling the checkpoint inhibitor to be effective. | cityofhope.org |

| Hormone Receptor Positive (HR+) Metastatic Breast Cancer | A RIPTAC therapeutic is being developed to overcome treatment resistance. | haldatx.com |

Prostate Cancer Models

The synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR) has been shown to inhibit the development of prostate cancer in vivo and trigger apoptosis in prostate cancer cells in vitro. nih.gov This process is linked to the generation of reactive oxygen species (ROS) and mitochondrial bioenergetics. nih.gov Preclinical studies have utilized various models to investigate these effects.

Research has shown that 4HPR induces apoptosis in both premalignant (PWR-1E) and malignant (DU-145) human prostate epithelial cells in a dose- and time-dependent manner. nih.gov This apoptosis is preceded by and dependent on an increase in mitochondrial ROS production. nih.gov Interestingly, the premalignant PWR-1E cells were found to be more sensitive to 4HPR than the malignant DU-145 cells. nih.gov

Table 2: Research Findings in Prostate Cancer Models

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Premalignant (PWR-1E) and Malignant (DU-145) Human Prostate Epithelial Cells | 4HPR induced dose- and time-dependent apoptosis, which was dependent on mitochondrial ROS production. PWR-1E cells were more sensitive than DU-145 cells. | nih.gov |

| DU-145 cells (respiration-deficient) | Markedly resistant to 4HPR-induced ROS production and apoptosis, highlighting the role of mitochondrial bioenergetics. | nih.gov |

| LNCaP xenografts in BALB/c nu/nu mice | A modified PSMA inhibitor, PSMA-617, showed high tumor uptake and rapid clearance from kidneys, indicating favorable pharmacokinetics for therapeutic use. | nih.gov |

| Metastatic Castration-Resistant Prostate Cancer (mCRPC) models | Preclinical evidence suggests that combining PARP inhibitors with androgen receptor pathway inhibitors could benefit patients, even without specific gene alterations. | vhio.net |

Ovarian Cancer Models

N-4-Methoxyphenylretinamide has been investigated for its efficacy in suppressing the growth of ovarian carcinomas. nih.gov Preclinical research in this area is crucial due to the heterogeneity of ovarian cancer, with different histological types potentially originating from distinct tissues. viamedica.pl High-grade serous ovarian cancer (HGSOC) is the most common and deadliest subtype, making it a primary focus of research. viamedica.plmdpi.com

Patient-derived organoids (PDOs) have emerged as valuable preclinical models that can predict clinical drug responses and provide insights into tumor heterogeneity. nih.gov Studies have utilized various ovarian cancer cell lines, although the suitability of some commonly used lines like SKOV3 and A2780 for modeling HGSOC has been questioned. viamedica.plnih.gov

Table 3: Preclinical Research in Ovarian Cancer Models

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Patient-Derived Organoids (PDOs) | Maintain genomic features of the original tumor and can recapitulate patient response to treatment. Drug screening with PDOs identified high responsiveness to at least one drug for 88% of patients. | nih.gov |

| Ovarian Cancer Cell Lines (e.g., KURAMOCHI, OVSAHO) | Identified as more representative models for high-grade serous ovarian cancer (HGSOC) than more commonly used lines. | viamedica.pl |

| OVPA8 cell line (newly established) | Derived from a patient with HGSOC, it shows features consistent with this subtype, including TP53 and BRCA1 mutations. It is sensitive to paclitaxel (B517696) and resistant to cisplatin (B142131). | mdpi.com |

| Ovarian Cancer Mouse Models | A radiotheranostic system using a MUC16-targeting antibody (huAR9.6) successfully detected and treated ovarian cancer. The therapeutic component demonstrated potent anti-tumor responses. | snmmi.org |

Lung Cancer Cell Lines and Models

The synthetic retinoid N-(4-hydroxyphenyl)retinamide (4HPR) has been found to induce apoptosis in a variety of lung cancer cell lines. aacrjournals.org This effect can occur through both retinoid receptor-dependent and -independent mechanisms. aacrjournals.org Preclinical models are essential for understanding tumor biology and selecting appropriate systemic therapies for lung cancer. mdpi.com

Studies have investigated the role of reactive oxygen species (ROS) in 4HPR-induced apoptosis in lung cancer cells. nih.gov In some cell lines, antioxidants can block this effect, while in others, apoptosis occurs through different mechanisms, possibly involving retinoic acid receptors (RARs). nih.gov

Table 4: Findings in Lung Cancer Cell Lines and Models

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Human Lung Cancer Cell Lines (five different lines) | 4HPR induced apoptosis in all cell lines studied. In two of the lines, this effect was blocked by antioxidants, indicating a role for reactive oxygen species (ROS). | nih.gov |

| A549 lung cancer cells | A carbothioamide derivative inhibited the proliferation of A549 cells with an IC50 of 45.5 µg/mL. | nih.govnih.gov |

| Human Lung Cancer Cell Lines (H460, H23, HTB-58, A549, H441, and H2170) | A "side population" (SP) of cells, which efflux Hoechst 33342 dye, was found to be enriched with tumor-initiating cells and showed resistance to multiple chemotherapeutic drugs. | semanticscholar.org |

| Lung Cancer Cell Lines (A549, H1299, H358, H441, and H460) | This study identified robust reference genes for qRT-PCR experiments in lung cancer research under various conditions, which is crucial for accurate gene expression analysis. | frontiersin.org |

Head and Neck Squamous Cell Carcinoma (HNSCC) Models

N-(4-hydroxyphenyl)retinamide (4HPR) has been shown to induce apoptosis in human head and neck cancer cell lines. aacrjournals.orgnih.gov Preclinical models are critical for studying the molecular mechanisms of HNSCC and developing new therapeutic approaches. researchgate.net These models include cell lines and patient-derived xenografts (PDXs). mdpi.com

The mechanism of 4HPR-induced apoptosis in HNSCC cells can vary. nih.gov In some cell lines, the generation of reactive oxygen species (ROS) plays a key role, while in others, the process appears to be independent of ROS and may involve retinoic acid receptors (RARs). nih.gov

Table 5: Research on N-4-Methoxyphenylretinamide in HNSCC Models

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Five different human head and neck cancer cell lines | 4HPR induced apoptosis in all cell lines. In some, this was mediated by reactive oxygen species (ROS), while in others, it was ROS-independent and could be partially blocked by a retinoic acid receptor (RAR) antagonist. | nih.gov |

| Ten head and neck cancer cell lines | A derivative, N-(2-carboxyphenyl)retinamide (2CPR), showed more potent growth inhibitory effects than 4HPR in five of the cell lines, acting via retinoic acid receptors. | aacrjournals.org |

| 4-NQO-induced murine HNSCC model | This model, induced by the carcinogen 4-Nitroquinoline 1-oxide, is a valuable tool for studying HNSCC, displaying similar pathology to human oral cancer. | frontiersin.org |

| Patient-Derived Xenograft (PDX) models of HNSCC | These models are generated by implanting human tumor tissue into immunodeficient mice and are used to study tumor growth and response to therapy. | mdpi.com |

Bladder Cancer Models

N-(4-hydroxyphenyl)retinamide (4-HPR) has demonstrated chemopreventive activity in preclinical models of bladder cancer. aacrjournals.org Research in this area is driven by the need for more effective treatments, particularly for non-muscle-invasive bladder cancer (NMIBC), as the current standard of care, Bacillus Calmette-Guérin (BCG) immunotherapy, fails in a significant number of patients. mskcc.org Preclinical studies are exploring novel therapeutic options and drug delivery methods. nih.gov

Table 6: Preclinical Research in Bladder Cancer Models

| Model System | Key Findings | Reference(s) |

|---|---|---|

| Animal models of bladder cancer | N-(4-hydroxyphenyl)retinamide (4-HPR) has shown chemopreventive activity. | aacrjournals.org |

| Preclinical models of bladder cancer | Investigating the activity of enfortumab vedotin and sacituzumab govitecan in combination with radiation. | nih.gov |

| Mouse models of bladder cancer | Preclinical work demonstrated the effectiveness of intravesical 2141-V11 treatment. | mskcc.org |

| Preclinical studies | Have shown that radiation therapy can enhance the effect of immune checkpoint inhibitors by increasing the systemic antitumor immune response. | amegroups.org |

Modulation of Carcinogen-Induced Tumorigenesis

Retinoids can influence the process of chemical carcinogenesis, in some cases inhibiting it and in others potentially enhancing it. oup.com This tissue-specific effect may be related to the distribution and metabolism of the retinoids in different organs. oup.com

Studies in Fischer 344 rats have shown that dietary administration of N-(4-hydroxyphenyl)retinamide (4-HPR) can enhance tumorigenesis induced by the carcinogen N-nitrosomethylbenzylamine (NMBA) in the esophagus. oup.comnih.gov This enhancement appears to be dose-dependent. nih.gov The research suggests that 4-HPR increases the metabolism of NMBA in the rat esophagus. oup.comnih.gov This increased metabolic activation of the carcinogen is considered a key factor in the enhancement of tumor initiation events. oup.comnih.gov

Table 2: Effect of Dietary 4-HPR on NMBA-Induced Esophageal Tumorigenesis in Rats

Data from two different tumor bioassays. nih.gov

A consequence of the increased metabolism of NMBA in the presence of dietary 4-HPR is a higher level of O6-methylguanine DNA adducts in the esophagus of treated rats. oup.comnih.gov The formation of DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical, is a critical step in the initiation of cancer. re-place.beresearchgate.net The promutagenic O6-methylguanine adduct is a known product of nitrosamine (B1359907) exposure. nih.gov The increased levels of these adducts provide a mechanistic link for the observed enhancement of tumorigenesis. oup.comnih.gov The protein O6-methylguanine-DNA methyltransferase (MGMT) is responsible for repairing this type of DNA damage. nih.gov

Cytochrome P450 mRNA Expression Modulation

N-4-Methoxyphenylretinamide (4-MPR) is a primary metabolite of the synthetic retinoid N-(4-hydroxyphenyl)retinamide (fenretinide; 4-HPR). The metabolism of 4-HPR, and by extension the formation of 4-MPR, is intrinsically linked to the cytochrome P450 (CYP) family of enzymes. These enzymes are central to the metabolism of a vast array of compounds, including drugs and endogenous substances like retinoic acid. nih.govwikipedia.org

Preclinical research indicates that the metabolism of 4-HPR is complex and involves multiple CYP isoenzymes. Studies using human and mouse liver microsomes have shown that 4-HPR can be oxidized to 4-oxo-4-HPR, a process mediated in part by CYP3A4. spandidos-publications.com The inhibition of CYP3A4 with ketoconazole (B1673606) was found to significantly decrease the formation of this oxidized metabolite. spandidos-publications.com

Furthermore, research has demonstrated that 4-HPR can modulate the expression of CYP genes. In human ovarian carcinoma cells, 4-HPR was found to induce the expression of Cytochrome P450 26A1 (CYP26A1). arvojournals.org CYP26A1 is a key enzyme responsible for the catabolism of all-trans-retinoic acid (RA). arvojournals.org By inducing this enzyme, 4-HPR can influence the metabolic pathways of natural retinoids.

Conversely, in human acute promyelocytic leukemia (NB4) cells, 4-HPR was shown to inhibit the catabolism of RA. researchgate.net This inhibition was more potent on a molar basis than that observed with the known CYP inhibitor ketoconazole. researchgate.net This suggests that by interfering with RA breakdown, which is a CYP-mediated process, 4-HPR and its metabolic pathway, including the generation of N-4-Methoxyphenylretinamide, can modulate the biological availability and activity of other retinoids. The induction or inhibition of specific CYP enzymes is a critical mechanism, as it can alter the therapeutic efficacy or potential toxicity of co-administered drugs. dntb.gov.uagoogle.com

Combination Therapies in Preclinical Models

Synergistic Effects with All-trans-Retinoic Acid (RA)

The combination of fenretinide (4-HPR), the parent compound of N-4-Methoxyphenylretinamide, with all-trans-retinoic acid (RA) has been explored in preclinical models for its potential to enhance therapeutic outcomes. In studies using a human ovarian carcinoma xenograft model (IGROV-1), the combination of 4-HPR and RA significantly improved the efficacy of 4-HPR alone, producing an antitumor activity comparable to that of cisplatin monotherapy. mdpi.com

The mechanism underlying this synergy may involve the metabolic protection of RA by 4-HPR. Research on the human acute promyelocytic leukemia cell line NB4 demonstrated that 4-HPR inhibits the catabolism of RA. researchgate.net This inhibition leads to a longer biological half-life for RA, markedly enhancing its ability to induce cell differentiation and increase the retinoylation of proteins. researchgate.net

However, it is crucial to distinguish the activity of the parent compound from its metabolite. In the same IGROV-1 tumor model, N-4-Methoxyphenylretinamide, despite being the main metabolite of 4-HPR, was found to have no discernible antitumor effect on its own and did not augment the activity of 4-HPR. mdpi.com This highlights the specific role of the parent 4-HPR molecule in these synergistic interactions with RA.

Enhancement of Cisplatin Activity and Reversal of Cisplatin Resistance

The potential of fenretinide (4-HPR) to augment the efficacy of conventional chemotherapy has been a significant area of preclinical investigation. Multiple studies have demonstrated that 4-HPR can work in concert with the platinum-based drug cisplatin to enhance its anticancer effects.

In a human ovarian carcinoma model, 4-HPR was found to significantly enhance the antitumor activity of cisplatin. mdpi.com Critically, in a cisplatin-resistant sub-line of this tumor, the combination of 4-HPR with cisplatin led to a significant increase in cisplatin's activity, effectively resulting in the reversal of cisplatin resistance. mdpi.com Notably, the metabolite N-4-Methoxyphenylretinamide did not demonstrate this sensitizing activity. mdpi.com

Similar synergistic or additive effects have been observed in other cancer types. In gastric cancer cell lines, combining fenretinide with cisplatin resulted in an additive effect, allowing for a significant reduction in the required dose of cisplatin to achieve a similar toxic effect on cancer cells. i.moscownih.gov Studies on the human epithelial ovarian cancer cell line SKOV-3 also reported synergistic growth-inhibitory effects when fenretinide was combined with cisplatin. nih.gov In neuroblastoma cells, pre-treatment with fenretinide synergistically increased apoptosis when followed by cisplatin treatment. ucl.ac.uk

The following table summarizes key preclinical findings on the combination of fenretinide and cisplatin.

| Cancer Model | Cell Lines | Key Findings | Citation |

| Ovarian Carcinoma | IGROV-1 | 4-HPR enhances cisplatin activity. | mdpi.com |

| Cisplatin-Resistant Ovarian Carcinoma | IGROV-1/cisplatin | 4-HPR reverses cisplatin resistance. N-4-Methoxyphenylretinamide had no effect. | mdpi.com |

| Gastric Cancer | AGS, NCI-N87 | Additive effect observed, allowing for cisplatin dose reduction. | i.moscownih.gov |

| Epithelial Ovarian Cancer | SKOV-3 | Synergistic growth-inhibitory effects. | nih.gov |

| Neuroblastoma | SH-SY5Y | Fenretinide synergizes with cisplatin to induce apoptosis. | ucl.ac.uk |

Additive Enhancement of Apoptosis with TRAIL

Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that can selectively induce apoptosis in cancer cells. However, many tumor cells are resistant to TRAIL-induced cell death. Preclinical research has investigated the use of fenretinide (4-HPR) to sensitize cancer cells to the apoptotic effects of TRAIL.

In colon cancer cell lines, combined treatment with 4-HPR and TRAIL was shown to induce synergistic apoptosis. The mechanism for this sensitization was linked to the ability of 4-HPR to up-regulate the expression of Death Receptor 5 (DR5/TRAIL-R2) at both the mRNA and protein levels. This upregulation occurred via the induction of the transcription factor CHOP. The synergistic apoptosis was significantly blocked by a DR5/Fc chimeric protein, confirming the critical role of this receptor in the combined effect.

Similar findings were reported in ovarian cancer cell lines, where subtoxic concentrations of 4-HPR enhanced TRAIL-mediated apoptosis. This combination led to the enhanced cleavage of multiple caspases, including caspase-8 and caspase-9, and a significant increase in cytochrome c release, indicating the involvement of a mitochondrial-dependent amplification loop. In metastatic neuroblastoma models, 4-HPR treatment also enhanced TRAIL-mediated toxicity, an effect associated with the upregulation of caspase-8 expression.

Ophthalmic Conditions Research

Modulation of Megalin Activity

Research into N-4-Methoxyphenylretinamide and its parent compound, fenretinide, extends to non-cancer applications, including ophthalmic conditions. This research is linked to the modulation of megalin, a large endocytic receptor belonging to the low-density lipoprotein receptor (LDLR) family. i.moscow

Megalin is expressed on the surface of various specialized epithelial cells, including the retinal pigment epithelium (RPE) in the eye. spandidos-publications.comi.moscow In the RPE, megalin plays a crucial role in the uptake of retinoid-binding proteins, such as retinol (B82714) binding protein (RBP) and interphotoreceptor retinoid binding protein (IRBP), from the circulation and the subretinal space. i.moscow This function is vital for the visual cycle, which is the process of regenerating the visual chromophore necessary for sight. ucl.ac.uk

A patent for methods and compositions for treating ophthalmic conditions specifically lists N-4-methoxyphenylretinamide as a compound that can be used to treat such conditions through the modulation of megalin activity. ucl.ac.uk The rationale is that compounds which modulate the visual cycle can be beneficial for conditions associated with the accumulation of waste products, such as lipofuscin, which can lead to macular degeneration and dystrophies. ucl.ac.uk Furthermore, studies have shown that retinoids like all-trans-retinoic acid can induce the expression of megalin in human mammary cells, suggesting that retinoid compounds can directly influence the expression level of this receptor. The importance of megalin in ocular health is underscored by findings that postnatal loss of megalin in the RPE of mice leads to severe retinal degeneration and megaophthalmos (enlargement of the eyeball), a phenotype consistent with conditions seen in humans with mutations in the megalin-encoding gene. spandidos-publications.com

Effects on Visual Cycle Proteins

The visual cycle is a critical metabolic pathway that regenerates the 11-cis-retinal (B22103) chromophore necessary for vision. nih.gov The activity of N-(4-methoxyphenyl)retinamide and its parent compound, Fenretinide, can modulate this pathway. Fenretinide has been shown to bind to Retinol-Binding Protein 4 (RBP4), the primary transport protein for retinol (Vitamin A) from the liver to the tissues, including the retina. nih.gov This binding action competes with retinol, leading to reduced levels of serum retinol and RBP4. nih.govarvojournals.org

This reduction in retinol transport to the retinal pigment epithelium (RPE) indirectly modulates the activity of downstream visual cycle proteins by limiting the availability of their substrate, all-trans-retinol. nih.govgoogle.com Key proteins affected by this substrate limitation include:

Lecithin:retinol acyltransferase (LRAT): This enzyme converts all-trans-retinol into all-trans-retinyl esters, which are the immediate substrate for the next step in the cycle. nih.gov

RPE65: This crucial isomerohydrolase converts all-trans-retinyl esters into 11-cis-retinol, a rate-limiting step in the visual cycle. nih.govgrantome.com

Dehydrogenases and Isomerases: Other enzymes involved in the processing and transport of retinoids within the RPE and photoreceptors are also impacted by the reduced flow of retinoids. google.com

Furthermore, research has demonstrated that this compound (MPR) can have direct inhibitory effects on specific enzymes. One study identified MPR as an inhibitor of β-carotene oxygenase 1 (BCO1), an enzyme involved in vitamin A synthesis from carotenoids. grantome.comresearchgate.net

Reduction of Lipofuscin Accumulation

Lipofuscin is an aggregate of autofluorescent pigments that accumulate in the RPE with age and in various retinal degenerative diseases. arvojournals.org A major toxic component of lipofuscin is N-retinylidene-N-retinylethanolamine (A2E), a bis-retinoid byproduct of the visual cycle. arvojournals.orggoogle.com Excessive accumulation of A2E and lipofuscin is implicated in RPE and photoreceptor cell death. arvojournals.org

Preclinical studies using ABCA4 knockout mice, an animal model for Stargardt disease that exhibits accelerated lipofuscin accumulation, have demonstrated the efficacy of this therapeutic approach. researchgate.netarvojournals.org Chronic administration of Fenretinide (4-HPR) led to dose-dependent reductions in serum retinol and RBP. researchgate.net This, in turn, arrested the accumulation of A2E and other lipofuscin fluorophores within the RPE. researchgate.netarvojournals.org Despite these biochemical changes, the treatment caused only modest delays in dark adaptation, with normal phototransduction processes and no adverse effects on retinal structure. researchgate.net These findings highlight the vitamin A-dependent nature of A2E biosynthesis and validate a strategy aimed at reducing lipofuscin accumulation by modulating retinoid flow. researchgate.net

| Compound | Animal Model | Key Biochemical Effects | Outcome | Reference |

|---|---|---|---|---|

| N-(4-hydroxyphenyl)retinamide (Fenretinide) | ABCA4-/- Mouse | Reduced serum retinol and RBP | Arrested accumulation of A2E and lipofuscin autofluorescence in RPE | arvojournals.org, researchgate.net |

Potential in Macular Degeneration and Dystrophies

The ability to reduce the accumulation of toxic lipofuscin provides a strong rationale for the potential use of this compound and its parent compound in treating certain retinal diseases. google.com These conditions are often characterized by excessive lipofuscin deposits.

Dry Age-Related Macular Degeneration (AMD): Dry AMD, particularly the form known as geographic atrophy, involves the progressive loss of RPE and photoreceptor cells, a process in which lipofuscin is believed to play a role. google.com By reducing the formation of A2E and lipofuscin, this therapeutic approach could potentially slow the progression of retinal degeneration. arvojournals.orggoogle.com The parent compound, Fenretinide, has been investigated in clinical trials for geographic atrophy. arvojournals.orgnih.gov

Stargardt Disease: This is the most common form of inherited juvenile macular dystrophy and is caused by mutations in the ABCA4 gene. google.com The resulting dysfunction leads to the dramatic accumulation of A2E and lipofuscin. arvojournals.org The successful reduction of these fluorophores in the ABCA4 knockout mouse model provides direct preclinical evidence for the potential of this compound in treating Stargardt disease. researchgate.netaacrjournals.orgarvojournals.org

Impact on Abnormal Blood Vessel Growth

While reducing lipofuscin shows promise for dry AMD, the impact of these compounds on the "wet" form of AMD, which is characterized by abnormal blood vessel growth (choroidal neovascularization or CNV), is complex. arvojournals.org Angiogenesis is the process of forming new blood vessels from pre-existing ones. waocp.org In wet AMD, this process becomes pathological, leading to leaky and damaging vessels in the macula. oncodaily.com

Research into the effects of the parent compound, Fenretinide (4-HPR), on CNV has yielded cautionary results. In a mouse model of laser-induced CNV, systemic administration of 4-HPR was found to augment, or increase, the severity of the condition. arvojournals.orgnih.gov Mice treated with 4-HPR exhibited larger CNV lesions with increased vascular leakage compared to untreated controls. arvojournals.orgnih.gov

The mechanism behind this pro-angiogenic effect was investigated in cultured human RPE cells. Treatment with 4-HPR led to the upregulation of key pro-angiogenic growth factors and the downregulation of important anti-angiogenic factors. arvojournals.orgnih.gov This shift in the balance of growth factors favors the formation of new blood vessels. arvojournals.orgnih.gov These findings suggest that while potentially beneficial for atrophic retinal diseases, systemic administration could exacerbate conditions involving pathological angiogenesis. arvojournals.org

| Growth Factor Type | Factor Name | Effect of 4-HPR Treatment on RPE Cells | Reference |

|---|---|---|---|

| Pro-Angiogenic (Upregulated) | Vascular Endothelial Growth Factor A (VEGF-A) | Increased mRNA and secretion | arvojournals.org, nih.gov |

| Vascular Endothelial Growth Factor C (VEGF-C) | Increased mRNA and secretion | arvojournals.org, nih.gov | |

| Angiopoietin-1 (Ang-1) | Increased mRNA | arvojournals.org, nih.gov | |

| Anti-Angiogenic (Downregulated) | Pigment Epithelium-Derived Factor (PEDF) | Decreased mRNA and secretion | arvojournals.org, nih.gov |

| Thrombospondin-1 (TSP-1) | Decreased mRNA and secretion | arvojournals.org, nih.gov |

Clinical Study Findings and Translational Research

Clinical Trials of 4-HPR and Relevance of 4-MPR

Clinical investigations into 4-HPR have spanned several decades and targeted various neoplastic and pre-neoplastic conditions. The insights gained from these studies are crucial for contextualizing the potential role and significance of its metabolite, 4-MPR.

In premenopausal women, treatment with 4-HPR was associated with a significant reduction in the risk of a second breast malignancy. nih.gov This effect was not observed in postmenopausal women. nih.gov The differential effect based on menopausal status suggests a potential interaction with the hormonal environment.

The relevance of these findings to 4-MPR lies in its role as the principal metabolite of 4-HPR. nih.gov Studies have shown that 4-MPR is detectable in the plasma of patients treated with 4-HPR, and its levels can be higher in older women with more adipose tissue. nih.gov The metabolism of 4-HPR to 4-MPR within breast tissue is of particular interest, as it has been suggested that the detection of 4-MPR in malignant cells could serve as an indirect biomarker to predict the cellular response to 4-HPR. nih.gov Therefore, the promising results in premenopausal women in the 4-HPR trials underscore the importance of understanding the specific activity and distribution of 4-MPR in this patient population.

| Patient Group | Outcome with 4-HPR Treatment | Relevance to 4-MPR |

|---|---|---|

| Overall Population | No statistically significant reduction in contralateral breast cancer. nih.gov | Highlights the need to identify responsive subgroups. |

| Premenopausal Women | Significant reduction in the risk of a second breast malignancy. nih.gov | Suggests 4-MPR's formation and activity may be influenced by hormonal status, warranting further investigation as a biomarker in this group. |

| Postmenopausal Women | No significant benefit observed. nih.gov | Differences in metabolism to 4-MPR may contribute to the lack of efficacy. |

Oral leukoplakia is a precancerous condition characterized by white patches in the mouth. Several clinical trials have evaluated the efficacy of 4-HPR in treating this condition. In a randomized chemoprevention trial, patients who had their oral leukoplakia surgically removed were treated with 4-HPR. Preliminary results showed that 4-HPR was well-tolerated and appeared to be effective in preventing relapses and new lesions during the treatment period. nih.gov Long-term follow-up of a similar trial indicated that 4-HPR protected against relapses and new lesions for up to 19 months after randomization. nih.gov Another study specifically in patients with retinoid-resistant oral leukoplakia found that 4-HPR was clinically active. nih.gov

Given that 4-MPR is a major metabolite of 4-HPR, the clinical activity of the parent drug in oral leukoplakia suggests that 4-MPR may also play a role in the observed therapeutic effects. The local metabolism of 4-HPR to 4-MPR within the oral mucosa could be a critical factor in its efficacy. Understanding the concentration and activity of 4-MPR in these tissues could provide insights into the mechanism of action and help identify patients who are most likely to benefit from treatment. A randomized, double-blind, placebo-controlled Phase II clinical trial was designed to determine the modulation of surrogate endpoint markers of oral mucosal carcinogenesis by 4-HPR in patients with oral dysplastic leukoplakia. clinicaltrials.gov

| Trial Design | Key Findings for 4-HPR | Implications for 4-MPR |

|---|---|---|

| Randomized trial post-surgical excision | Effective in preventing relapses and new lesions during treatment and for a period after. nih.govnih.gov | Suggests that 4-MPR, as a key metabolite, may contribute to the sustained preventive effect. |

| Phase II trial in retinoid-resistant leukoplakia | Demonstrated clinical activity. nih.gov | The conversion to 4-MPR might be a mechanism to overcome resistance to other retinoids. |

Clinical trials of 4-HPR have also been conducted in other neoplastic and pre-neoplastic conditions, including myelodysplastic syndrome (MDS) and dysplasia of the uterine cervix.

In a study of patients with high-grade squamous intraepithelial lesions of the cervix (cervical dysplasia), a randomized clinical trial of 4-HPR did not find it to be active compared to placebo. nih.govaacrjournals.orgaacrjournals.orgnih.gov The response rates in the 4-HPR treatment arm were lower than in the placebo group at both 6 and 12 months. nih.govaacrjournals.org The study's authors hypothesized that the lack of efficacy could be due to low serum levels of the drug. aacrjournals.org

The relevance to 4-MPR in this context is tied to the bioavailability and metabolism of 4-HPR. If the parent compound does not reach sufficient concentrations in the target tissue, the generation of its metabolite, 4-MPR, would also be limited. This highlights the importance of pharmacokinetic studies that measure both 4-HPR and 4-MPR levels in target tissues to ensure that adequate concentrations are being achieved.

The potential of 4-HPR in the prevention and treatment of ovarian cancer has been explored in preclinical and clinical studies. In a human ovarian carcinoma xenograft model, 4-HPR was found to be effective and could enhance the antitumor activity of cisplatin (B142131). aacrjournals.org A Phase II clinical trial of 4-HPR in recurrent ovarian and primary peritoneal carcinoma found that while there were no objective responses, a notable percentage of patients achieved stable disease. ascopubs.org Interestingly, higher plasma levels of 4-HPR were associated with improved outcomes, suggesting that achieving adequate drug exposure is critical. ascopubs.org

As the primary metabolite, 4-MPR is an integral part of the pharmacokinetic profile of 4-HPR. The observation that higher plasma concentrations of the parent drug correlate with better outcomes in ovarian cancer patients suggests that higher levels of 4-MPR may also be present and potentially contribute to the clinical benefit. ascopubs.org Further research into the specific activity of 4-MPR in ovarian cancer cells could elucidate its role in the disease-stabilizing effects observed in clinical trials of 4-HPR.

Squamous metaplasia and dysplasia of the bronchial epithelium are precursor lesions to lung cancer, particularly in smokers. nih.gov The efficacy of 4-HPR in this setting has been investigated in a randomized, placebo-controlled chemoprevention trial. However, the study concluded that at the dose and schedule administered, 4-HPR was not effective in reversing these bronchial epithelial abnormalities in smokers. nih.gov

The lack of efficacy in this trial could be due to a number of factors, including insufficient drug delivery to the bronchial epithelium or a mechanism of action that is not effective against these particular lesions. From the perspective of 4-MPR, this result underscores the need to understand the metabolic profile of 4-HPR in lung tissue. It is possible that the conversion to 4-MPR is not as efficient in the bronchial epithelium, or that neither the parent compound nor its metabolite are potent enough to reverse established metaplasia and dysplasia in this context.

Biomarkers of Activity and Efficacy

A critical aspect of translational research is the identification of biomarkers that can predict treatment response and monitor efficacy. In the context of 4-HPR and its metabolite 4-MPR, several potential biomarkers have been considered.

The most direct biomarker is the plasma level of 4-HPR and 4-MPR themselves. As seen in the ovarian cancer trials, higher plasma concentrations of 4-HPR were linked to better patient outcomes. ascopubs.org Monitoring the levels of both the parent drug and its metabolite could help in optimizing dosing and ensuring adequate systemic exposure.

Furthermore, the metabolism of 4-HPR to 4-MPR has been proposed as a biomarker for efficacy. nih.gov In vitro and in vivo studies on breast cancer and melanoma cell lines have indicated that 4-MPR was only detected in cells that were sensitive to the growth-inhibitory effects of 4-HPR. nih.gov While 4-MPR itself did not appear to be an active metabolite in these particular cell lines, its presence was a strong indicator of 4-HPR sensitivity. nih.gov This suggests that the enzymatic machinery responsible for converting 4-HPR to 4-MPR may be a determinant of cellular response.

Other potential biomarkers that have been explored in 4-HPR clinical trials include circulating growth factors, such as insulin-like growth factor-I (IGF-I), which was found to be significantly decreased in patients receiving 4-HPR. nih.gov The modulation of such surrogate endpoint markers is a key area of investigation in ongoing and future clinical trials. clinicaltrials.gov The relationship between these systemic biomarkers and the local tissue concentrations of 4-HPR and 4-MPR is an important area for future research.

| Biomarker | Rationale | Clinical Relevance |

|---|---|---|

| Plasma Levels of 4-HPR and 4-MPR | Directly measure drug exposure. | Higher 4-HPR levels correlated with improved outcomes in ovarian cancer. ascopubs.org |

| Detection of 4-MPR in Malignant Cells | Indicates metabolic activity of 4-HPR within the target cells. | Proposed as an indirect biomarker to predict cellular response to 4-HPR in breast cancer and melanoma. nih.gov |

| Circulating Growth Factors (e.g., IGF-I) | Reflect systemic biological effects of the drug. | 4-HPR was shown to significantly reduce plasma IGF-I levels. nih.gov |

Plasma and Tissue Levels of 4-HPR and 4-MPR

Clinical investigations into N-4-Methoxyphenylretinamide (4-MPR) are intrinsically linked to the administration of its parent compound, Fenretinide (B1684555) (4-HPR), as 4-MPR is the primary metabolite of 4-HPR in humans. Pharmacokinetic studies have been conducted to understand the concentration and distribution of both compounds in plasma and various tissues, which is crucial for determining their biological activity and therapeutic potential.

Following oral administration, 4-HPR is metabolized into 4-MPR. Studies in cancer patients have elucidated the plasma pharmacokinetics of both compounds. In a phase II trial involving patients with various cancers, initial estimates of plasma pharmacokinetic parameters after oral administration of 4-HPR showed a half-life (t½β) of 13.7 hours for 4-HPR and 23.0 hours for its major metabolite, 4-MPR.

In a study involving patients with recurrent malignant gliomas, the peak plasma concentrations (Cpmax) and the area under the concentration-time curve (AUC) were determined for both 4-HPR and its metabolite 4-MPR after administration of 4-HPR. These pharmacokinetic parameters are detailed in the table below. nih.gov

Table 1: Pharmacokinetic Parameters of 4-HPR and 4-MPR in Patients with Malignant Gliomas

| Parameter | 4-HPR (Mean ± SD) | 4-MPR (Mean ± SD) |

|---|---|---|

| Cpmax (ng/mL) | ||

| 600 mg/m² dose (n=26) | 832 ± 360 | 232 ± 125 |

| 900 mg/m² dose (n=4) | 1213 ± 261 | 337 ± 113 |

| AUC0–12 h (µg × h/mL) | ||

| 600 mg/m² dose (n=26) | 5.84 ± 2.47 | 1.64 ± 0.93 |

| 900 mg/m² dose (n=4) | 8.60 ± 2.17 | 2.45 ± 0.83 |

Data sourced from a study on patients with recurrent malignant gliomas. nih.gov

IGF-I and IGFBP-3 Modulation

The insulin-like growth factor (IGF) signaling pathway plays a significant role in cell proliferation and is implicated in the development of various cancers. Clinical and translational research has investigated the potential of 4-HPR, and by extension its metabolite 4-MPR, to modulate key components of this pathway, namely IGF-I and its main circulating binding protein, IGFBP-3.

Several clinical trials have demonstrated that fenretinide administration can lead to a reduction in circulating IGF-I levels, particularly in premenopausal women. In a phase III trial for the prevention of a second breast malignancy, women treated with fenretinide showed a decrease in IGF-I levels compared to untreated controls, an effect that was more pronounced in younger patients. nih.govoup.com A long-term study on women with early breast cancer further substantiated these findings, showing that fenretinide induced a moderate decline in IGF-I levels in women aged 50 and younger, an effect that was maintained for up to five years. nih.gov Specifically, after one year of treatment, IGF-I levels decreased by 13% in women ≤50 years of age. nih.gov

The effect of fenretinide on IGFBP-3 levels has been less consistent across studies. Some studies have reported a modest, non-significant increase in IGFBP-3, while others have found no significant change. nih.govaacrjournals.org In the long-term breast cancer study, IGFBP-3 levels showed a non-significant decrease of 4% in both younger and older women after one year of fenretinide treatment. nih.gov A trial in men with superficial bladder cancer also found no significant effect of fenretinide on IGFBP-3 levels. aacrjournals.org

The table below summarizes the percentage change in IGF-I and IGFBP-3 levels from baseline after one year of fenretinide treatment in women with early breast cancer. nih.gov

Table 2: Percentage Change in IGF-I and IGFBP-3 Levels After 1 Year of Fenretinide Treatment

| Biomarker | Age Group ≤ 50 years (95% CI) | Age Group > 50 years (95% CI) |

|---|---|---|

| IGF-I | -13% (-25% to 1%) | -3% (-16% to 13%) |

| IGFBP-3 | -4% (-12% to 6%) | -4% (-12% to 6%) |

| IGF-I:IGFBP-3 Molar Ratio | -11% (-22% to 1%) | 1% (-11% to 16%) |

Data adapted from a long-term study on women with early breast cancer. nih.gov

Mammographic Density Changes

Mammographic density, which reflects the proportion of fibroglandular tissue to fatty tissue in the breast, is a recognized risk factor for breast cancer. Consequently, agents that can reduce mammographic density are of interest for breast cancer chemoprevention. The potential of fenretinide to modulate this biomarker has been explored in clinical trials.

In a randomized, double-blind phase IIb trial involving high-risk premenopausal women, the effect of fenretinide on mammographic density was assessed. The results indicated that fenretinide treatment for two years was associated with a non-significant 10% reduction in mammographic density. nih.gov In the same study, low-dose tamoxifen (B1202) led to a significant 20% reduction, and the combination of fenretinide and tamoxifen resulted in a 22% reduction. nih.gov While the effect of fenretinide alone did not reach statistical significance, the observed trend suggests a potential modest impact on breast tissue composition.

Implications for Human Health and Disease Management

The clinical and translational research findings on N-4-Methoxyphenylretinamide (4-MPR), primarily through studies of its parent compound fenretinide (4-HPR), have several important implications for human health and the management of diseases, particularly cancer.

The demonstrated ability of fenretinide to lower circulating levels of IGF-I, a key growth factor implicated in carcinogenesis, provides a strong rationale for its investigation as a chemopreventive agent. nih.govnih.govnih.gov This is particularly relevant for hormone-sensitive cancers such as breast cancer, especially in premenopausal women where the effect on IGF-I appears to be more pronounced. oup.comnih.gov The modulation of the IGF axis represents a targeted approach to interfere with pathways that drive cellular proliferation and survival.

Furthermore, the observed, albeit non-significant, reduction in mammographic density with fenretinide treatment suggests a potential beneficial effect on breast tissue composition. nih.gov As high mammographic density is a significant risk factor for breast cancer, interventions that can lead to its reduction are of considerable clinical interest.

The tissue distribution profile of 4-HPR and 4-MPR, showing accumulation in specific tissues such as the mammary gland, is another crucial aspect. nih.gov This localized concentration could lead to higher efficacy at the target site while potentially minimizing systemic side effects. The finding of higher concentrations of both compounds in the solid, peripheral part of a brain tumor compared to the necrotic core also suggests that these retinoids can penetrate and accumulate in malignant tissues. nih.gov

Synthesis and Derivatization Strategies

Synthetic Pathways and Methodologies

The synthesis of N-4-Methoxyphenylretinamide and related retinoids leverages established principles of organic chemistry, from classical amide bond formation to modern catalytic and automated processes.

Traditional Synthesis Methods

The conventional synthesis of retinamides like N-4-Methoxyphenylretinamide is rooted in the chemistry of its parent compound, all-trans-retinoic acid (ATRA). A primary and established method involves the formation of an amide bond between the carboxyl group of retinoic acid and an appropriate aniline (B41778) derivative. iarc.fr

A common pathway begins with the activation of all-trans-retinoic acid. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride. For instance, all-trans-retinoic acid can be treated with a chlorinating agent like phosphorus trichloride (B1173362) or oxalyl chloride in an anhydrous solvent to yield all-trans-retinoyl chloride. iarc.fr This highly reactive intermediate is then reacted with the desired amine.

For the synthesis of N-4-Methoxyphenylretinamide, the retinoyl chloride would be reacted with p-anisidine (B42471) (4-methoxyaniline). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A similar, well-documented procedure is used for the synthesis of the closely related compound Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide or 4-HPR], where retinoyl chloride is reacted with 4-aminophenol. iarc.frgoogle.com